N-(4-chlorophenyl)furan-3-carboxamide
Overview
Description
N-(4-chlorophenyl)furan-3-carboxamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a furan derivative that has been synthesized through various methods and has been shown to have a unique mechanism of action.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- Benzofuro-and Benzothieno-Phenanthridones were synthesized using N-(p-chlorophenyl) carboxamides, including compounds similar to N-(4-chlorophenyl)furan-3-carboxamide, demonstrating applications in the synthesis of complex organic molecules (Karminski-Zamola & Bajić, 1989).
- A study focused on synthesizing furan-3-carboxamides and their antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Zanatta et al., 2007).
- N-(4-Bromophenyl)furan-2-carboxamide and its analogues were synthesized and investigated for antibacterial activities, indicating the relevance of similar compounds in antibacterial research (Siddiqa et al., 2022).
Antimicrobial Properties :
- Schiff Bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and showed significant antimicrobial activity, suggesting the utility of similar furan carboxamide derivatives in antimicrobial applications (Arora et al., 2013).
Pharmaceutical Research and Drug Development :
- Furan-carboxamide derivatives were identified as potent inhibitors of lethal H5N1 influenza A viruses, illustrating the potential of such compounds in antiviral drug development (Yongshi et al., 2017).
- In a study, novel furan-carboxamide derivatives exhibited potent urotensin-II receptor antagonism, suggesting their potential in treating diseases related to this receptor (Lim et al., 2019).
Chemical Reactivity and Conformational Studies :
- Research on the conformational preferences of furan- and thiophene-based arylamides, including compounds similar to N-(4-chlorophenyl)furan-3-carboxamide, provided insights into their structural behavior, important for designing foldamer structures (Galan et al., 2013).
properties
IUPAC Name |
N-(4-chlorophenyl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKJSCSGOFWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)furan-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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